Cas no 21740-00-1 (5-Bromo-2-iodobenzoic acid)
5-Bromo-2-iodobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-iodobenzoic acid
- 2-iodo-5-bromobenzoic acid
- RARECHEM AL BO 0892
- 2-iodoyl-5-bromobenzoic acid
- 5-Brom-2-jod-benzoesaeure
- 5-bromo-2-iodo-benzoic acid
- NSC 190696
- Benzoic acid, 5-bromo-2-iodo-
- 5-Bromo-2-iodobenzoicacid
- NSC190696
- PubChem3789
- KSC497I6J
- IGBNDUKRHPTOBP-UHFFFAOYSA-N
- WT302
- SBB063437
- TD1130
- RW3548
- CM12521
- TRA0082
- SY015033
- AC-23675
- AS-11058
- AB01331224-02
- NSC-190696
- A4669
- 5-Bromo-2-iodobenzoic acid, 97%
- BB 0262586
- Z56921138
- EN300-04839
- 21740-00-1
- B4296
- 5-bromo-2-iodobenzoic acid;2-Iodo-5-bromobenzoic acid
- PB47450
- AM20030360
- FT-0600934
- NCGC00337151-01
- DTXSID50307314
- SCHEMBL152456
- HY-W002338
- CS-W002338
- MFCD00079717
- A1-00289
- AKOS000122934
- DB-006972
-
- MDL: MFCD00079717
- Inchi: 1S/C7H4BrIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
- InChI Key: IGBNDUKRHPTOBP-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1C(=O)O)Br
- BRN: 3247380
Computed Properties
- Exact Mass: 325.84400
- Monoisotopic Mass: 325.84394 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Molecular Weight: 326.91
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: No data available
- Density: 2.331
- Melting Point: 160.0 to 164.0 deg-C
- Boiling Point: 360.1℃ at 760 mmHg
- Flash Point: 171.6℃
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 37.30000
- LogP: 2.75190
- Sensitiveness: Light Sensitive
5-Bromo-2-iodobenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Safety Term:26-36/37/39
- Risk Phrases:R36/37/38
5-Bromo-2-iodobenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
5-Bromo-2-iodobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 763462-5G |
5-Bromo-2-iodobenzoic acid |
21740-00-1 | 97% | 5G |
¥773.88 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B829193-100g |
5-Bromo-2-iodobenzoicacid |
21740-00-1 | 97% | 100g |
846.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OQ005-25g |
5-Bromo-2-iodobenzoic acid |
21740-00-1 | 98% | 25g |
287CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OQ005-5g |
5-Bromo-2-iodobenzoic acid |
21740-00-1 | 98% | 5g |
85CNY | 2021-05-08 | |
| Matrix Scientific | 001778-5g |
5-Bromo-2-iodobenzoic acid, 98% |
21740-00-1 | 98% | 5g |
$14.00 | 2023-09-11 | |
| Matrix Scientific | 001778-25g |
5-Bromo-2-iodobenzoic acid, 98% |
21740-00-1 | 98% | 25g |
$44.00 | 2023-09-11 | |
| Matrix Scientific | 001778-100g |
5-Bromo-2-iodobenzoic acid, 98% |
21740-00-1 | 98% | 100g |
$133.00 | 2023-09-11 | |
| Fluorochem | 112100-1g |
5-Bromo-2-iodobenzoic acid |
21740-00-1 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 112100-10g |
5-Bromo-2-iodobenzoic acid |
21740-00-1 | 98% | 10g |
£11.00 | 2022-02-28 | |
| Fluorochem | 112100-25g |
5-Bromo-2-iodobenzoic acid |
21740-00-1 | 98% | 25g |
£21.00 | 2022-02-28 |
5-Bromo-2-iodobenzoic acid Suppliers
5-Bromo-2-iodobenzoic acid Related Literature
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Xiaowei Wen,Xiaojuan Liu,Zhiqi Yang,Menglan Xie,Yuxi Liu,Lipeng Long,Zhengwang Chen Org. Biomol. Chem. 2021 19 1738
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Nojin Park,Kyoung Chul Ko,Hee-Won Shin,Sang Moon Lee,Hae Jin Kim,Jin Yong Lee,Seung Uk Son J. Mater. Chem. A 2016 4 8010
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Hongxu Liu,Yanyan Yang,Jie Wu,Xiao-Na Wang,Junbiao Chang Chem. Commun. 2016 52 6801
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Shisheng Wang,Liqiang Liu,Xiuhan Guo,Guangzhe Li,Xu Wang,Huijuan Dong,Yueqing Li,Weijie Zhao RSC Adv. 2019 9 13878
Additional information on 5-Bromo-2-iodobenzoic acid
Introduction to 5-Bromo-2-iodobenzoic acid (CAS No. 21740-00-1)
5-Bromo-2-iodobenzoic acid (CAS No. 21740-00-1) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic biology due to its unique structural properties and versatile reactivity. This compound, featuring both bromine and iodine substituents on a benzoic acid backbone, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The presence of these halogen atoms makes it an attractive building block for further functionalization, enabling the development of novel therapeutic agents with tailored biological activities.
The bromine and iodine atoms in 5-Bromo-2-iodobenzoic acid introduce electrophilic centers that can participate in a wide range of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required for achieving high selectivity and potency in drug design. The benzoic acid moiety itself provides a rigid aromatic scaffold that can be further modified to enhance binding affinity to biological targets, making this compound a valuable asset in medicinal chemistry libraries.
Recent advancements in synthetic methodologies have highlighted the utility of 5-Bromo-2-iodobenzoic acid in the development of small-molecule inhibitors targeting various disease-related pathways. For instance, studies have demonstrated its role in synthesizing inhibitors of kinases and other enzymes involved in cancer progression. The ability to introduce diverse functional groups at the 5-Bromo and 2-Iodo positions allows for fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability, which are critical factors in drug optimization.
In the realm of drug discovery, 5-Bromo-2-iodobenzoic acid has been employed to generate libraries of compounds for high-throughput screening (HTS) campaigns. Its structural motif is frequently found in natural products and bioactive molecules, suggesting its relevance in mimicking biologically relevant scaffolds. Researchers have leveraged its reactivity to develop novel analogs with improved pharmacokinetic profiles and reduced off-target effects. The compound’s versatility has also been exploited in the synthesis of probes for biochemical assays, aiding in the elucidation of enzyme mechanisms and interaction networks.
The pharmaceutical industry has shown particular interest in derivatives of 5-Bromo-2-iodobenzoic acid due to their potential applications in treating neurological disorders, inflammatory diseases, and infectious diseases. For example, recent studies have explored its use in generating protease inhibitors that target viral proteases or bacterial enzymes essential for pathogenesis. The halogenated benzoic acid core allows for selective interactions with key residues in enzyme active sites, facilitating the design of highly specific inhibitors.
From a synthetic chemistry perspective, 5-Bromo-2-iodobenzoic acid offers a unique platform for exploring new reaction pathways and catalytic systems. The combination of bromine and iodine substituents enables innovative approaches such as halogen-metal exchange reactions or photochemical transformations, which can lead to novel molecular structures. These methodologies not only expand the synthetic toolbox but also provide insights into reaction mechanisms that could be applicable across different chemical domains.
The growing interest in 5-Bromo-2-iodobenzoic acid is also reflected in its increasing demand as a research chemical. Academic laboratories and industrial R&D teams alike rely on its availability for developing new drug candidates and conducting mechanistic studies. Its role as a key intermediate underscores its importance in bridging the gap between discovery chemistry and clinical applications.
In conclusion, 5-Bromo-2-iodobenzoic acid (CAS No. 21740-00-1) is a multifaceted compound with broad applications in medicinal chemistry and synthetic biology. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative therapeutic agents. As our understanding of biological pathways continues to evolve, the utility of this compound is expected to grow further, driving new frontiers in drug discovery and molecular engineering.
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